

Chlorfenapyr-d7: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chlorfenapyr-d7**, its chemical properties, and its principal application in analytical research. This document details experimental protocols for its use and presents relevant data in a structured format to facilitate understanding and implementation in a laboratory setting.

Introduction to Chlorfenapyr-d7

Chlorfenapyr-d7 is the deuterated analogue of Chlorfenapyr, a broad-spectrum pro-insecticide.^[1] The parent compound, Chlorfenapyr, is a pyrrole-class pesticide that, after ingestion by an insect, is metabolized into its active form, CL 303268 .^[1] This active metabolite uncouples oxidative phosphorylation in the mitochondria, disrupting the production of ATP and leading to cell death.^[1]

Due to its structural similarity to Chlorfenapyr, but with a distinct mass due to the seven deuterium atoms, **Chlorfenapyr-d7** is an ideal internal standard for the quantitative analysis of Chlorfenapyr residues in various matrices.^[1] Its use in analytical methods, particularly those employing mass spectrometry, allows for the correction of analyte loss during sample preparation and compensates for matrix effects, thereby enhancing the accuracy and precision of quantification.^[2]

Chemical and Physical Properties

The fundamental properties of **Chlorfenapyr-d7** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference
Formal Name	4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile	
Chemical Formula	<chem>C15H4BrD7ClF3N2O</chem>	
Molecular Weight	414.7 g/mol	
Physical Form	Solid	
Solubility	Slightly soluble in Chloroform and Methanol	
Purity	≥99% deuterated forms (d ₁ -d ₇)	

Primary Use in Research: Internal Standard for Chlorfenapyr Quantification

The predominant application of **Chlorfenapyr-d7** in a research context is as an internal standard for the accurate quantification of Chlorfenapyr in complex matrices such as food, agricultural products, and environmental samples. Analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.

The principle of using a deuterated internal standard lies in its chemical and physical behavior being nearly identical to that of the analyte of interest (Chlorfenapyr) during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of **Chlorfenapyr-d7** to the sample at the beginning of the analytical process, any variations or losses of the target analyte can be normalized, leading to more reliable and reproducible results.

Below is a logical diagram illustrating the workflow for using an internal standard in quantitative analysis.

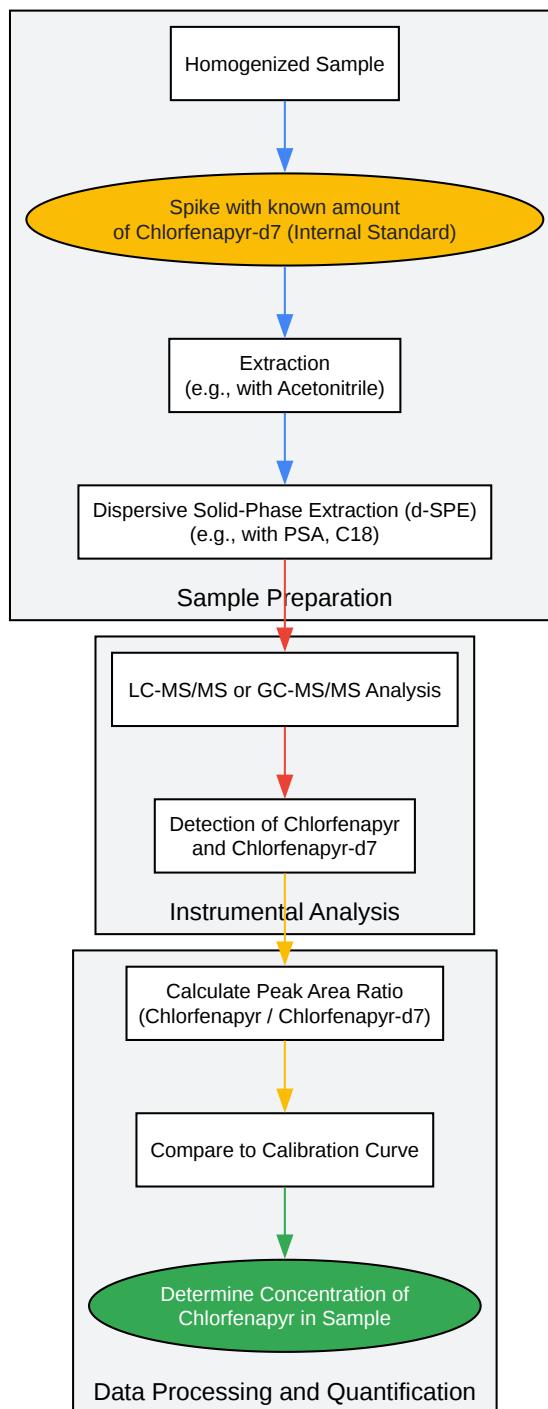


Figure 1: Workflow of Internal Standard-Based Quantification

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Workflow of Internal Standard-Based Quantification.

Detailed Experimental Protocol: QuEChERS Method with LC-MS/MS Analysis

The following is a representative experimental protocol for the analysis of Chlorfenapyr in a food matrix (e.g., cabbage) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, with quantification by LC-MS/MS, incorporating **Chlorfenapyr-d7** as an internal standard.

Sample Preparation (QuEChERS)

- Homogenization: Weigh 10 g of a homogenized cabbage sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a specific volume of a standard solution of **Chlorfenapyr-d7** in acetonitrile to the sample to achieve a final concentration relevant to the expected analyte levels.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake for 1 minute.
- Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) and C18) and anhydrous MgSO₄. The choice of sorbents may vary depending on the matrix to remove interferences like fatty acids and pigments.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

- Dilution and Filtration: Take the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and filter it through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the QuEChERS experimental workflow.

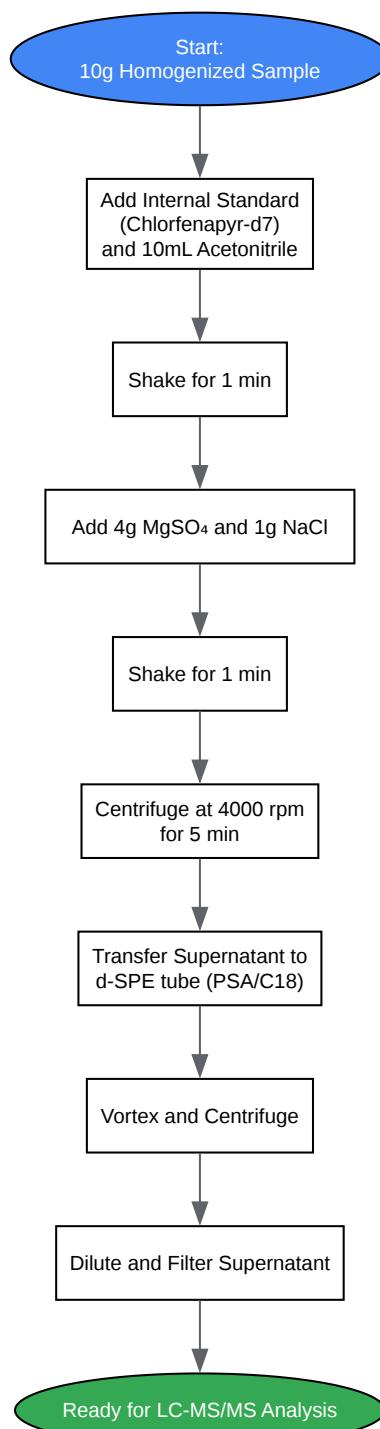


Figure 2: QuEChERS Experimental Workflow

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